1-(6-Methoxypyrimidin-4-yl)-1,4-diazepane hydrochloride
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Overview
Description
1-(6-Methoxypyrimidin-4-yl)-1,4-diazepane hydrochloride is a chemical compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring substituted with a methoxy group at the 6-position and a diazepane ring
Preparation Methods
The synthesis of 1-(6-Methoxypyrimidin-4-yl)-1,4-diazepane hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting appropriate precursors such as 2-chloro-4,6-dimethoxypyrimidine with suitable nucleophiles.
Introduction of the Diazepane Ring: The diazepane ring is introduced through a cyclization reaction involving diamines and appropriate electrophiles.
Methoxylation: The methoxy group is introduced at the 6-position of the pyrimidine ring using methanol in the presence of a base.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-(6-Methoxypyrimidin-4-yl)-1,4-diazepane hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding amines and carboxylic acids.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures.
Scientific Research Applications
1-(6-Methoxypyrimidin-4-yl)-1,4-diazepane hydrochloride has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain enzymes and receptors.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding assays.
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical agents.
Industry: The compound is utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(6-Methoxypyrimidin-4-yl)-1,4-diazepane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and diazepane ring play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-(6-Methoxypyrimidin-4-yl)-1,4-diazepane hydrochloride can be compared with other similar compounds, such as:
1-(6-Methoxypyrimidin-4-yl)piperidine-4-carboxylic acid: This compound features a piperidine ring instead of a diazepane ring, leading to different biological activities and applications.
1-(6-Methoxypyrimidin-4-yl)piperidin-4-amine hydrochloride: Similar in structure but with an amine group, this compound has distinct chemical properties and uses.
(6-Methoxypyrimidin-4-yl)methanamine dihydrochloride: This compound has a simpler structure with a methanamine group, offering different reactivity and applications.
The uniqueness of this compound lies in its specific ring structure and functional groups, which confer unique chemical and biological properties.
Biological Activity
1-(6-Methoxypyrimidin-4-yl)-1,4-diazepane hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, synthesizing findings from various studies and literature.
Chemical Structure and Properties
The molecular formula of this compound is C11H15ClN2O, with a molecular weight of approximately 224.7 g/mol. The presence of the methoxypyrimidine moiety contributes to its unique properties, potentially influencing its interaction with biological targets.
Antimicrobial Properties
Pyrimidine derivatives have also been explored for their antimicrobial activities. The synthesis of ferrocene-pyrimidine conjugates revealed promising antiplasmodial activities against Plasmodium falciparum, indicating that modifications in the pyrimidine structure can enhance biological activity . The methoxy substitution in this compound may similarly affect its antimicrobial potential.
Enzyme Inhibition
The compound's ability to interact with various enzymes is another area of interest. Studies on pyrimidine metabolism pathways have identified key enzymes that are potential targets for drug development. For instance, inhibitors targeting the de novo pyrimidine biosynthetic pathway have shown promise in treating diseases like Chagas disease by disrupting parasite proliferation . While direct studies on this compound are sparse, its structural characteristics may allow it to act as an enzyme inhibitor.
Case Studies and Research Findings
A few notable studies relevant to the biological activity of similar compounds include:
Study | Findings |
---|---|
Colombeau et al. (2008) | Investigated chloroethyl pyrimidine nucleosides; significant inhibition of cell proliferation in A431 cells. |
Chopra et al. (2015) | Studied ferrocene-pyrimidine conjugates; demonstrated antiplasmodial activity against P. falciparum. |
Wang et al. (2016) | Explored nucleotide synthesis pathways; identified potential antiviral targets through enzyme inhibition. |
Properties
IUPAC Name |
1-(6-methoxypyrimidin-4-yl)-1,4-diazepane;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O.ClH/c1-15-10-7-9(12-8-13-10)14-5-2-3-11-4-6-14;/h7-8,11H,2-6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMGLQYJHPLFASG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)N2CCCNCC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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